3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane

Description

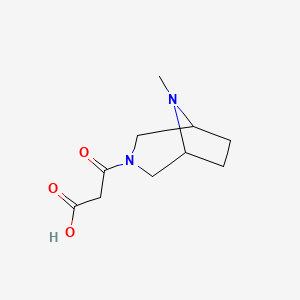

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative characterized by a diazabicyclo[3.2.1]octane scaffold with a carboxyacetyl group at position 3 and a methyl group at position 6. This structure imparts unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry.

Properties

CAS No. |

57269-17-7 |

|---|---|

Molecular Formula |

C10H16N2O3 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

3-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-3-oxopropanoic acid |

InChI |

InChI=1S/C10H16N2O3/c1-11-7-2-3-8(11)6-12(5-7)9(13)4-10(14)15/h7-8H,2-6H2,1H3,(H,14,15) |

InChI Key |

DJILXZDYSGJWKM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCC1CN(C2)C(=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane primarily relies on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This bicyclic core is central to tropane alkaloids, which exhibit diverse biological activities. The preparation typically begins with an acyclic precursor that contains stereochemical information necessary for the stereocontrolled formation of the bicyclic system. The carboxyacetyl functional group is introduced either during or after the bicyclic scaffold formation through selective acylation or oxidation steps.

Enantioselective Construction of the Bicyclic Scaffold

Research highlights two main approaches for the stereoselective synthesis:

Acyclic Precursor Cyclization: Starting from an acyclic molecule with predefined stereochemistry, cyclization reactions form the bicyclic 8-azabicyclo[3.2.1]octane framework with high stereocontrol.

Direct Stereochemical Control During Cyclization or Desymmetrization: Some methodologies achieve stereochemical control simultaneously with the formation of the bicyclic scaffold, or via desymmetrization of achiral tropinone derivatives, enabling efficient access to enantiomerically enriched products.

Functional Group Introduction: Carboxyacetylation

The carboxyacetyl group at position 3 is typically introduced by:

Selective Acylation: Using acylating agents such as chloroacetyl chloride or activated esters to acylate the nitrogen or carbon centers on the bicyclic scaffold.

Oxidation of Precursors: Oxidative transformations of suitable intermediates to install the keto-carboxylic acid moiety.

Reaction conditions such as temperature, solvent, and pH are carefully optimized to avoid racemization and to maintain high yield and purity.

Industrial and Large-Scale Synthesis

While detailed industrial procedures are scarce, it is known that large-scale production employs:

Optimized Reaction Conditions: To maximize yield and purity.

Flow Chemistry Techniques: To enhance reaction control and scalability.

Green Chemistry Approaches: Including biomass valorization to improve sustainability.

Summary Table of Preparation Methods

Chemical Reactions and Conditions in Preparation

Types of Reactions Involved

Cyclization: Formation of bicyclic ring system via intramolecular nucleophilic substitution or Michael addition.

Acylation: Introduction of the carboxyacetyl group through nucleophilic attack on acyl chlorides or esters.

Oxidation/Reduction: Adjustments of oxidation states to achieve the keto and carboxylic acid functionalities.

Typical Reagents and Conditions

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Cyclization | Chiral catalysts, bases | Room temperature to reflux | Bicyclic 8-azabicyclo scaffold |

| Acylation | Chloroacetyl chloride, base | Low temperature, inert atmosphere | Introduction of carboxyacetyl |

| Oxidation | Potassium permanganate (KMnO4) | Controlled pH, mild temperature | Formation of keto-carboxylic acid groups |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous solvents, low temp | Reduction of keto groups if needed |

Research Findings and Perspectives

The enantioselective construction of the bicyclic scaffold is the most critical and challenging step, as it determines the stereochemical purity of the final compound.

Modifications of the bicyclic core, including carboxyacetylation, have been optimized to maintain the integrity of the stereochemistry while introducing functional groups that enhance biological activity.

Industrial synthesis trends focus on sustainable methods such as flow chemistry and biomass valorization, aiming to reduce environmental impact while maintaining efficiency.

Comparative studies indicate that 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane’s unique substitution pattern imparts distinct chemical reactivity compared to simpler bicyclic analogs, influencing preparation strategies.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .

Scientific Research Applications

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane is a bicyclic compound belonging to the diazabicyclo class, characterized by a bicyclic structure containing nitrogen atoms. It has a molecular formula of and a molecular weight of 212.25 g/mol. The compound features a carboxyacetyl group and a methyl substituent on the diazabicyclo framework, which enhances its chemical reactivity and potential biological activity.

Applications

The unique structure of this compound makes it suitable for various applications:

- Pharmaceuticals: Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies provide insights into its safety profile and therapeutic potential.

- Materials Science: The compound can be modified through synthetic pathways for specific applications in materials science.

Structural Analogues

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | Bicyclic diazine | Known for high reactivity and potential applications in drug design. |

| (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | Bicyclic amine | Exhibits different biological activities compared to 3-(Carboxyacetyl)-8-methyl. |

| (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic amine | Similar structural motifs but different functional groups. |

| tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic amine | Shares structural elements but distinct reactivity profiles. |

Mechanism of Action

The mechanism of action of 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential in modulating neurotransmitter systems .

Comparison with Similar Compounds

3-Carbethoxy-8-methyl-3,8-diazabicyclo[3.2.1]octane

- Structure : Ethyl ester at position 3 (vs. carboxyacetyl in the target compound).

- Activity : Demonstrates moderate analgesic properties but lower water solubility due to the ester group. This limits bioavailability compared to the carboxyacetyl derivative, which has enhanced solubility via ionization of the carboxylic acid .

- Synthesis : Prepared via ethyl chloroformate coupling to the parent bicyclic amine in 73% yield .

8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane

- Structure : Bulky p-nitrocinnamyl and propionyl substituents.

- Activity : Acts as a selective µ-opioid receptor agonist, with conformational rigidity enhancing receptor binding. X-ray crystallography shows the cinnamyl chain adopts a distinct orientation critical for activity, unlike the carboxyacetyl group, which lacks aromaticity but offers flexibility .

- Computational Insights : Quantum mechanics studies correlate substituent electronic profiles with receptor affinity; carboxyacetyl’s electron-withdrawing nature may reduce µ-opioid binding compared to nitro groups .

3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane

- Structure : Methyl and propinyl groups.

- Activity : Exhibits potent analgesic and diuretic effects. The propinyl group enhances lipophilicity, improving blood-brain barrier penetration relative to the carboxyacetyl derivative .

Antiproliferative Derivatives

N3/8-Disubstituted derivatives, such as 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl-piperazine, show IC₅₀ values in the low micromolar range against leukemia and solid tumors. The carboxyacetyl group’s polarity may reduce cytotoxicity compared to lipophilic trimethoxyphenyl groups but could mitigate off-target effects .

Physicochemical Properties

Biological Activity

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane is a compound belonging to the class of diazabicyclo compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : Not explicitly listed in the search results.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and serotonin pathways. These interactions can lead to various pharmacological effects such as modulation of mood and cognition.

Pharmacological Effects

- Dopamine Transporter Inhibition : Similar compounds in the diazabicyclo family have been shown to inhibit dopamine transporters, which can increase dopamine levels in the synaptic cleft, potentially leading to enhanced mood and cognitive functions .

- Serotonin Receptor Modulation : The compound may also exhibit activity at serotonin receptors, which are crucial for mood regulation and can influence anxiety and depression .

Biological Activity Data Table

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of a related compound in animal models. The results indicated significant improvements in behavioral tests measuring anxiety and depression-like symptoms, suggesting that similar compounds may offer therapeutic benefits for mood disorders .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of diazabicyclo compounds revealed that modifications at specific positions significantly alter biological activity. For instance, substituents on the nitrogen atoms enhanced binding affinity for dopamine receptors, indicating potential pathways for drug development targeting neurological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.